molecular formula C17H20N4O3S B2382201 Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1171833-42-3

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2382201
CAS No.: 1171833-42-3
M. Wt: 360.43
InChI Key: USZABHBOVBARDU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and an ethyl ester group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Biological Activity

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring , a piperazine ring , and an ethyl ester functional group , contributing to its unique chemical properties. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting ethyl bromopyruvate with thiourea.
  • Introduction of the Phenylamino Group : Achieved through nucleophilic substitution with aniline.
  • Formation of the Piperazine Ring : Synthesized separately and coupled with the thiazole derivative.
  • Esterification : The final step introduces the ethyl ester group.

These steps can be optimized for industrial production to enhance yield and purity using advanced techniques such as high-pressure reactors and automated synthesis equipment.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties, particularly against various Candida species and other fungi. In antifungal assays, derivatives of this compound have shown potent activity against Aspergillus fumigatus and Syncephalastrum racemosum, often outperforming standard antifungal agents like nystatin. The minimum inhibitory concentration (MIC) values and zones of inhibition were used to assess efficacy.

Antitumor Properties

Thiazole derivatives, including this compound, have been investigated for their anticancer potential. Studies demonstrate that thiazoles can induce cytotoxic effects in various cancer cell lines. For instance, structural activity relationship (SAR) analyses reveal that modifications on the thiazole ring significantly influence antitumor activity, with specific substitutions enhancing efficacy against cancer cells .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes or receptors critical for cellular functions. This interaction may disrupt normal cellular processes, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

  • A study demonstrated that thiazole-integrated compounds exhibited significant anticancer activity against Jurkat cells, showcasing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Another investigation focused on the synthesis of new thiazole compounds that displayed potent immunomodulatory effects alongside cytotoxicity against macrophage cell lines .

Summary of Biological Activities

Biological ActivityObservations
AntifungalPotent activity against Candida, Aspergillus fumigatus, and Syncephalastrum racemosum; superior to nystatin in some cases.
AntitumorSignificant cytotoxic effects observed in multiple cancer cell lines; structure modifications enhance activity .
MechanismsPotential interactions with enzymes/receptors; ongoing research to define specific pathways involved.

Properties

IUPAC Name

ethyl 4-(2-anilino-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-24-17(23)21-10-8-20(9-11-21)15(22)14-12-25-16(19-14)18-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZABHBOVBARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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